molecular formula C14H21N3O3 B1413713 tert-Butyl 2-(6-aminopyridin-2-yl)morpholine-4-carboxylate CAS No. 1622835-59-9

tert-Butyl 2-(6-aminopyridin-2-yl)morpholine-4-carboxylate

Cat. No.: B1413713
CAS No.: 1622835-59-9
M. Wt: 279.33 g/mol
InChI Key: HBKMUPAKSWZFIO-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(6-aminopyridin-2-yl)morpholine-4-carboxylate, also known as TB-2AM, is an organic compound of the pyridine family. It is a versatile molecule with a range of applications in scientific research. TB-2AM is used in numerous experiments and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Optical and Emission Properties

A study explored the impact of electron-donating amino groups connected to nitrogen-based π-deficient heterocycles on their thermal, redox, UV–Vis absorption, and emission properties. This research focused on understanding how different substituents, including morpholine, influence the optical properties of these compounds. The study found that compounds with specific nitrogen-based cores and substituents exhibited structure-dependent fluorescence properties, highlighting the potential of these materials in developing efficient emitters and understanding the role of protonation and viscosity on emission properties (Palion-Gazda et al., 2019).

Synthesis and Characterization

Research on tert-butyl esters and N,N-disubstituted amides, including morpholine derivatives, has provided insights into α-amidoalkylation of ambident nucleophiles, demonstrating the versatility of these compounds in synthetic organic chemistry. This study contributes to the understanding of the stereochemical course of reactions involving similar structures (Dobrev, Benin, & Nechev, 1992).

Crystallography and Material Science

X-ray crystallography studies have detailed the molecular and crystal structures of tert-butyl morpholine derivatives, revealing their conformation and interactions at the molecular level. Such research is crucial for designing materials with specific physical properties, including those related to hydrogen bonding and molecular packing (Didierjean et al., 2004).

Photoluminescence and Electroluminescence

The creation of cationic iridium(III) complexes incorporating tert-butyl groups, studied for their aggregation-induced phosphorescent emission (AIPE) properties, highlights the potential application of such compounds in light-emitting electrochemical cells (LECs) and organic vapor sensing. This research indicates the importance of structural modification in enhancing the luminescent properties of materials for advanced technological applications (Shan et al., 2011).

Properties

IUPAC Name

tert-butyl 2-(6-aminopyridin-2-yl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-8-19-11(9-17)10-5-4-6-12(15)16-10/h4-6,11H,7-9H2,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKMUPAKSWZFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=NC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(6-aminopyridin-2-yl)morpholine-4-carboxylate
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tert-Butyl 2-(6-aminopyridin-2-yl)morpholine-4-carboxylate
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tert-Butyl 2-(6-aminopyridin-2-yl)morpholine-4-carboxylate
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tert-Butyl 2-(6-aminopyridin-2-yl)morpholine-4-carboxylate
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tert-Butyl 2-(6-aminopyridin-2-yl)morpholine-4-carboxylate

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